Tautomeric Ratio: A 10:1 Enol Preference Distinguishes It from Symmetrical Analogs
In CDCl₃ solution, 1-Phenylpentane-1,3-dione exists as a ~10:1 mixture of enol and keto tautomers, strongly favoring the enol form [1]. This is a marked contrast to the symmetrical β-diketone 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), which is reported to be almost entirely enolic under similar conditions [2]. The residual keto tautomer in 1-Phenylpentane-1,3-dione provides a distinct reactive handle not present in the fully enolized comparator.
| Evidence Dimension | Tautomeric equilibrium (Enol:Keto ratio) |
|---|---|
| Target Compound Data | ~10:1 (enol favored) |
| Comparator Or Baseline | 1,3-Diphenylpropane-1,3-dione (dibenzoylmethane): >99% enol [2] |
| Quantified Difference | 1-Phenylpentane-1,3-dione retains a measurable keto population (~9%) vs. negligible keto form in comparator. |
| Conditions | ¹H NMR (400 MHz, CDCl₃) at ambient temperature [1] |
Why This Matters
The presence of a detectable keto tautomer allows for a broader range of nucleophilic additions and condensations compared to fully enolized analogs, offering distinct synthetic versatility.
- [1] Popio, V. V. et al. Synthesis (March 1991), pp 195-197. 1H NMR indicated an ~10:1 mixture of tautomers favoring the enol form. View Source
- [2] J. Emsley, N. J. Freeman. β-Diketone Interactions. J. Mol. Struct. 1987, 161, 193-204. View Source
